molecular formula C25H26FN3O B2895583 N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4-fluorobenzamide CAS No. 946287-09-8

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4-fluorobenzamide

Cat. No. B2895583
CAS RN: 946287-09-8
M. Wt: 403.501
InChI Key: PZZLQGUKDKGZMU-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4-fluorobenzamide, also known as CFI-400945, is a small molecule inhibitor that targets checkpoint kinase 1 (CHK1). CHK1 is a protein that plays a crucial role in the DNA damage response pathway, which is responsible for repairing damaged DNA and preventing the formation of cancerous cells. CFI-400945 has been shown to be effective in inhibiting the growth of cancer cells in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Spin-Spin Coupling Analysis

Research involving 2-fluorobenzamide derivatives, similar in structure to the specified compound, has provided insights into spin-spin couplings that occur through-space mediated by intramolecular hydrogen bonds. Such studies are pivotal in understanding molecular interactions at a quantum level, which can inform the design of more effective pharmaceuticals and materials with novel properties (Rae et al., 1993).

Novel Insecticides

Flubendiamide, a compound with a unique chemical structure featuring a fluorobenzamide group, demonstrates extremely strong insecticidal activity, particularly against lepidopterous pests. This research underlines the potential of fluorobenzamide derivatives in developing new, safe, and effective insecticides (Tohnishi et al., 2005).

Alzheimer's Disease Research

Studies on fluorobenzamide derivatives have shown promising applications in diagnosing and understanding Alzheimer's disease. Compounds like [18F]FDDNP, a radiofluorinated derivative, enable the in vivo imaging of neurofibrillary tangles and beta-amyloid plaques, crucial for early diagnosis and monitoring the efficacy of therapeutic interventions in Alzheimer's patients (Shoghi-Jadid et al., 2002).

Fluorescent Molecular Probes

Research into the spectral properties of compounds containing the dimethylamino and fluorobenzamide groups has led to the development of fluorescent solvatochromic dyes. These dyes are instrumental in creating sensitive molecular probes for studying biological events and processes, owing to their strong solvent-dependent fluorescence and high quantum yields (Diwu et al., 1997).

Antiallergic Agents

The exploration of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, which share a structural motif with N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4-fluorobenzamide, has resulted in the discovery of potent antiallergic compounds. These findings have significant implications for the development of new treatments for allergic conditions (Menciu et al., 1999).

Mechanism of Action

Target of Action

The compound, also known as N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4-fluorobenzamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that this compound has multiple effects at the molecular and cellular levels.

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O/c1-28(2)22-13-9-19(10-14-22)24(29-16-15-18-5-3-4-6-23(18)29)17-27-25(30)20-7-11-21(26)12-8-20/h3-14,24H,15-17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZLQGUKDKGZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)F)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzamide

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